molecular formula C13H17NO3 B1366212 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid CAS No. 448250-78-0

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1366212
M. Wt: 235.28 g/mol
InChI Key: JXJXZYKBWQRTIO-UHFFFAOYSA-N
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Description

“4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 448250-78-0. It has a molecular weight of 235.28 and its IUPAC name is 4-(2-isopropylanilino)-4-oxobutanoic acid . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17). The InChI key is JXJXZYKBWQRTIO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 235.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Vibrational and Molecular Structure Analysis

  • The vibrational wavenumbers of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, were analyzed using FT-IR, NMR, and X-ray diffraction, providing insights into its molecular structure and stability (Raju et al., 2015).

Molecular Docking and Optical Studies

  • Molecular docking and vibrational studies of derivatives of 4-oxobutanoic acid revealed their potential as nonlinear optical materials and suggested biological activities, including the inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Characterization for Thermal Analysis

  • 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a similar compound, was synthesized and characterized for its thermal stability, contributing to a better understanding of its thermal properties (Nayak et al., 2014).

Fluorescent Probe Development

  • Research on 4-oxobutanoic acid derivatives led to the synthesis of a fluorescent probe for β-amyloids, showing high binding affinities and offering potential for Alzheimer’s disease diagnosis (Fa et al., 2015).

Nonlinear Optical Properties and Reactivity Analysis

  • The reactive and spectroscopic properties of oxobutanoic acid derivatives were investigated, revealing information about their nonlinear optical properties and potential sites for electrophilic attacks (Mary et al., 2017).

Synthesis and Psychotropic Activity

  • A study on 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids explored their psychotropic activity, providing insights into their potential use in psychopharmacology (Pulina et al., 2022).

properties

IUPAC Name

4-oxo-4-(2-propan-2-ylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJXZYKBWQRTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407936
Record name 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid

CAS RN

448250-78-0
Record name 4-Oxo-4-[2-(propan-2-yl)anilino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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